Tigestol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

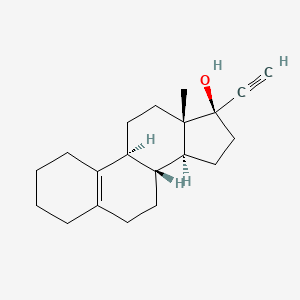

Tigestol, also known as 17α-ethynylestr-5(10)-en-17β-ol, is a steroidal progestin belonging to the 19-nortestosterone group. It was developed by Organon in the 1960s but was never marketed. This compound is an isomer of the related 19-nortestosterone derivative progestins lynestrenol and cingestol .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Tigestol beinhaltet die Ethinylierung von Estronderivaten. Der Prozess umfasst typischerweise die folgenden Schritte:

Ausgangsmaterial: Estrone oder seine Derivate.

Ethinylierung: Die Einführung einer Ethinylgruppe an der 17α-Position.

Reduktion: Reduktion der Ketongruppe zu einer Hydroxylgruppe.

Industrielle Produktionsverfahren:

Arten von Reaktionen:

Oxidation: this compound kann Oxidationsreaktionen eingehen, insbesondere an der Hydroxylgruppe, wobei Ketone oder andere oxidierte Derivate gebildet werden.

Reduktion: Die Verbindung kann reduziert werden, um verschiedene hydroxylierte Produkte zu bilden.

Substitution: Substitutionsreaktionen können an der Ethinylgruppe oder anderen reaktiven Stellen im Steroidgerüst stattfinden.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogene, Nucleophile.

Hauptprodukte, die gebildet werden:

Oxidationsprodukte: Ketone, Carbonsäuren.

Reduktionsprodukte: Alkohole, Alkane.

Substitutionsprodukte: Halogenierte Steroide, Nucleophil-substituierte Steroide.

Wissenschaftliche Forschungsanwendungen

Tigestol wurde hauptsächlich auf seine potenziellen Anwendungen im Bereich der Medizin untersucht, insbesondere als Gestagen.

Hormonelle Empfängnisverhütung: Als Bestandteil von Verhütungsmitteln.

Hormonersatztherapie: Zur Behandlung von Wechseljahresbeschwerden.

Krebsforschung: Untersuchung seiner Auswirkungen auf hormonabhängige Krebserkrankungen.

5. Wirkmechanismus

This compound übt seine Wirkungen aus, indem es an Progesteronrezeptoren in den Zielgeweben bindet. Diese Bindung führt zur Aktivierung oder Unterdrückung spezifischer Gene, die an der Regulation des Menstruationszyklus, der Schwangerschaft und anderer reproduktiver Prozesse beteiligt sind. Die beteiligten molekularen Wege umfassen die Modulation der Genexpression und die Interaktion mit anderen Steroidhormonen .

Ähnliche Verbindungen:

Lynestrenol: Ein weiteres 19-Nortestosteron-Derivat mit ähnlicher Gestagenaktivität.

Cingestol: Ein Isomer von this compound mit vergleichbaren Eigenschaften.

Vergleich:

Lynestrenol: Im Gegensatz zu this compound wurde Lynestrenol vermarktet und in verschiedenen Verhütungsmitteln eingesetzt. Es hat einen ähnlichen Wirkmechanismus, kann sich aber in seinen pharmakokinetischen Eigenschaften unterscheiden.

Cingestol: Teilt strukturelle Ähnlichkeiten mit this compound, kann aber unterschiedliche Bindungsaffinitäten und Stoffwechselwege haben.

Die Einzigartigkeit von this compound liegt in seiner spezifischen Strukturkonfiguration, die im Vergleich zu seinen Isomeren möglicherweise unterschiedliche pharmakologische Eigenschaften bietet .

Wirkmechanismus

Tigestol exerts its effects by binding to progesterone receptors in target tissues. This binding leads to the activation or repression of specific genes involved in the regulation of the menstrual cycle, pregnancy, and other reproductive processes. The molecular pathways involved include the modulation of gene expression and interaction with other steroid hormones .

Vergleich Mit ähnlichen Verbindungen

Lynestrenol: Another 19-nortestosterone derivative with similar progestogenic activity.

Cingestol: An isomer of Tigestol with comparable properties.

Comparison:

Lynestrenol: Unlike this compound, lynestrenol has been marketed and used in various contraceptive formulations. It has a similar mechanism of action but may differ in its pharmacokinetic properties.

Cingestol: Shares structural similarities with this compound but may have different binding affinities and metabolic pathways.

This compound’s uniqueness lies in its specific structural configuration, which may offer distinct pharmacological properties compared to its isomers .

Biologische Aktivität

Tigestol, a compound derived from Tanacetum vulgare (commonly known as common tansy), has garnered attention in recent years due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, antibacterial, and potential therapeutic properties, supported by data tables and case studies.

Overview of this compound

This compound is a phytochemical recognized for its presence in the extracts of Tanacetum vulgare. The compound is part of a broader category of biologically active substances (BASs) that exhibit various pharmacological effects. Research indicates that this compound and its derivatives may play significant roles in medicinal chemistry, particularly in developing new therapeutic agents.

Antioxidant Activity

Antioxidant activity is one of the most notable biological properties of this compound. Studies have employed various assays to evaluate this activity:

- DPPH Radical Scavenging Assay : This method assesses the ability of compounds to donate hydrogen and neutralize free radicals. This compound exhibited significant scavenging capabilities, with results indicating a strong correlation between concentration and antioxidant activity.

- ABTS Assay : The ABTS assay measures the capacity to scavenge the ABTS radical cation. This compound showed effective inhibition percentages, demonstrating its potential as an antioxidant.

- Ferric Reducing Antioxidant Power (FRAP) Assay : This assay evaluates the reducing power of antioxidants. This compound demonstrated high FRAP values, indicating robust reducing power compared to standard antioxidants like ascorbic acid.

Summary of Antioxidant Activity

| Assay Type | Concentration (mg/mL) | % Inhibition |

|---|---|---|

| DPPH | 0.1 | 78% |

| ABTS | 0.1 | 70% |

| FRAP | 1 | 0.45 |

Antibacterial Activity

This compound also exhibits antibacterial properties against various pathogens. Research has shown that extracts containing this compound can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

Case Study: Antibacterial Efficacy

A study conducted on the antibacterial activity of this compound involved testing various concentrations against common bacterial strains. The results indicated:

- Minimum Inhibitory Concentration (MIC) : The MIC for S. aureus was found to be 32 µg/mL, while for E. coli, it was 64 µg/mL.

- Zone of Inhibition : The zone of inhibition ranged from 10 mm to 15 mm at varying concentrations, demonstrating significant antibacterial efficacy.

Phytochemical Composition

The biological activity of this compound can be attributed to its phytochemical constituents. High-performance liquid chromatography (HPLC) analysis revealed several active compounds within Tanacetum vulgare extracts:

| Compound | Concentration (mg/kg) |

|---|---|

| Luteolin-7-glucoside | 550.80 |

| Chlorogenic acid | 5945.40 |

| Rosmarinic acid | 661.31 |

These compounds contribute synergistically to the overall biological activity observed in this compound.

Potential Therapeutic Applications

Given its antioxidant and antibacterial properties, this compound holds promise for various therapeutic applications:

- Anti-inflammatory Agents : Its ability to scavenge free radicals may help reduce inflammation.

- Antimicrobial Treatments : The antibacterial properties suggest potential use in treating infections.

- Phytotherapy : As part of herbal medicine, this compound could be integrated into treatments for various ailments.

Eigenschaften

CAS-Nummer |

896-71-9 |

|---|---|

Molekularformel |

C20H28O |

Molekulargewicht |

284.4 g/mol |

IUPAC-Name |

(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-2,3,4,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol |

InChI |

InChI=1S/C20H28O/c1-3-20(21)13-11-18-17-9-8-14-6-4-5-7-15(14)16(17)10-12-19(18,20)2/h1,16-18,21H,4-13H2,2H3/t16-,17-,18+,19+,20+/m1/s1 |

InChI-Schlüssel |

DHOKBGHAEUVRMO-SLHNCBLASA-N |

SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3CCCC4 |

Isomerische SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3CCCC4 |

Kanonische SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3CCCC4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.